Physicochemical Properties of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid
Physicochemical Properties of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary & Core Utility
1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (CAS: 2788-73-0) is a highly specialized, rigid bifunctional pharmacophore widely utilized in rational drug design and synthetic medicinal chemistry[1]. Featuring a benzimidazole core substituted with an N-ethyl group, a C2-methyl group, and a C5-carboxylic acid, this molecule serves as a critical intermediate for synthesizing complex targeted therapeutics, including analogs of angiotensin II receptor blockers (ARBs)[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. We will explore the causality behind its physicochemical behavior, the regioselective logic of its synthesis, and the self-validating protocols required for its analytical characterization.
Molecular Architecture & Physicochemical Profiling
Understanding the fundamental properties of this molecule is essential for predicting its pharmacokinetic behavior, solubility profile, and reactivity in downstream coupling reactions.
Quantitative Data Summary
| Property | Value | Causality / Structural Significance |
| IUPAC Name | 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid | Defines exact regiochemistry and substitution pattern[2]. |
| CAS Number | 2788-73-0 | Unique identifier for commercial sourcing and literature[1]. |
| Molecular Formula | C11H12N2O2 | Confirms the presence of the ethyl and methyl modifications[2]. |
| Molecular Weight | 204.23 g/mol | Ideal for fragment-based drug design; highly compliant with the Rule of 3[2]. |
| Hydrogen Bond Donors | 1 | Derived from the carboxylic acid (-OH) when protonated. |
| Hydrogen Bond Acceptors | 3 | Derived from the carboxyl oxygens (2) and benzimidazole N3 (1). |
| Physical Form | Solid (Off-white powder) | Indicates stable crystalline lattice at room temperature[2]. |
Acid-Base Chemistry & Amphoteric Behavior
Expertise & Experience: The Causality of Amphoterism
The physicochemical behavior of 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid is dictated by its two ionizable centers: the carboxylic acid (estimated pKa ~4.2) and the benzimidazole N3 nitrogen (conjugate acid estimated pKa ~5.5).
At physiological pH (7.4), the carboxylic acid is fully deprotonated (COO⁻), while the benzimidazole nitrogen remains neutral, resulting in a net anionic species that exhibits high aqueous solubility. However, as the pH drops toward the isoelectric point (pI ~4.85), the molecule forms a neutral zwitterion. At this specific pH, intermolecular hydrogen bonding between the carboxylate and the protonated benzimidazolium dominates. This minimizes ion-dipole interactions with the solvent, drastically reducing aqueous solubility and driving precipitation.
Logical relationship of pH-dependent ionization states and solubility.
Synthesis & Regioselective Assembly
Trustworthiness: Self-Validating Protocol Design
The synthesis of this molecule relies on a modified Phillips cyclocondensation. A common pitfall in benzimidazole synthesis is the generation of inseparable C5/C6 regioisomers. To build a self-validating system, we dictate the regiochemistry by selecting 4-(ethylamino)-3-aminobenzoic acid as the starting material. Because the N-ethyl group is already fixed para to the carboxylic acid on the precursor, the resulting cyclization unambiguously places the carboxyl group at the C5 position[3].
Furthermore, using glacial acetic acid as both the solvent and the acetylating agent provides a controlled, self-buffering environment that promotes the initial formation of the amide intermediate, followed by dehydration to close the imidazole ring, avoiding the over-acetylation risks associated with acetyl chloride.
Regioselective cyclocondensation workflow for synthesis.
Step-by-Step Synthesis Methodology
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Precursor Preparation: Weigh 10.0 g of 4-(ethylamino)-3-aminobenzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.
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Reagent Addition: Add 50 mL of glacial acetic acid. Ensure the precursor is fully suspended.
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Cyclocondensation: Attach a reflux condenser and heat the mixture to 100–110 °C for 5 hours under continuous stirring. The reaction will transition to a homogeneous dark solution as the imidazole ring closes.
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Reaction Quenching: Remove from heat, cool the reaction mixture to room temperature, and pour it slowly into 200 mL of vigorously stirred ice-cold distilled water.
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Isoelectric Precipitation (Critical Step): Carefully adjust the pH of the aqueous mixture to ~4.85 using 2M NaOH. This isolates the zwitterionic form, which has the lowest aqueous solubility, forcing the product to crash out of solution.
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Isolation: Filter the resulting off-white precipitate under vacuum, wash the filter cake with cold water (3 x 20 mL) to remove residual acetate salts, and dry in a vacuum oven at 60 °C overnight.
Analytical Characterization Protocols
To ensure the integrity of the synthesized batch, the following analytical workflow must be executed. This guarantees that no C6-isomers are present and that the material meets the >98% purity standard required for downstream pharmaceutical coupling[2].
Analytical workflow for structural validation and purity assessment.
Step-by-Step Analytical Methodology
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Sample Preparation: Dissolve 5 mg of the compound in 1 mL of deuterated dimethyl sulfoxide (DMSO-d6) for NMR analysis. For LC-MS, dissolve 1 mg in 1 mL of HPLC-grade Methanol.
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LC-MS Analysis: Inject 2 µL into a C18 reverse-phase column. Utilize a mobile phase gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes. Monitor UV absorbance at 254 nm. Extract the mass spectra in positive ESI mode; the expected molecular ion peak is [M+H]⁺ = 205.24 m/z [4].
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NMR Acquisition: Acquire ¹H NMR at 400 MHz. The spectrum must self-validate the structure: look for the characteristic N-ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm), the C2-methyl singlet (~2.5 ppm, often overlapping with the DMSO solvent peak but distinguishable via integration), and the distinct aromatic proton splitting pattern (7.5 - 8.2 ppm) confirming the 1,2,4-trisubstituted benzene ring (C5 substitution).
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Thermal Analysis (DSC): Weigh 2-3 mg of the dried powder into an aluminum pan. Heat from 25 °C to 300 °C at a ramp rate of 10 °C/min under nitrogen flow to determine the sharp melting endotherm, confirming crystalline purity.
Sources
- 1. 2788-73-0_CAS号:2788-73-0_CAS No.:2788-73-0 - 化源网 [chemsrc.com]
- 2. 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid | 2788-73-0 [sigmaaldrich.com]
- 3. Methyl 1-ethyl-2-MethylbenziMidazole-5-carboxylate | 306278-47-7 [chemicalbook.com]
- 4. 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid | 2788-73-0 [sigmaaldrich.com]
